4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile
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Overview
Description
4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via hydroboration-oxidation reactions.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile involves its interaction with specific molecular targets. The piperidine ring and benzonitrile group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinone and spiropiperidines share structural similarities with 4-[[1-(2-Hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile.
Benzonitrile Derivatives: Compounds like 4-cyanobiphenyl and 4-cyanophenol have similar benzonitrile groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl-methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-14(21)12-20-9-7-16(8-10-20)13-19(2)17-5-3-15(11-18)4-6-17/h3-6,14,16,21H,7-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXXFISUBPDSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CN(C)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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